molecular formula C9H10N2O2S B1392799 3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239743-72-6

3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1392799
M. Wt: 210.26 g/mol
InChI Key: DXNZVSJIUUXQGH-UHFFFAOYSA-N
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Description

3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C9H10N2O2S . It is a derivative of thieno[2,3-d]pyrimidine-2,4-dione, a class of compounds that have been studied for their potential biological activities .

Scientific Research Applications

Immunostimulant Activity

3-Isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been explored for its potential in immunostimulation. Research indicates that derivatives of this compound have shown immuno-stimulating activities, similar to the effects of isoprinosine in the delayed type hypersensitivity test (Gütschow, Drössler, & Leistner, 1995).

Synthesis and Structural Exploration

The compound has been a focus in the synthesis of novel heterocycle derivatives. Studies have reported the efficient synthesis of related compounds, exploring their structural, spectral, and computational properties. For instance, analysis of electronic structures and molecular electrostatic potential has been conducted to understand the reactivity of these derivatives (Ashraf et al., 2019).

Applications in Nucleoside Synthesis

This compound also plays a role in the synthesis of nucleosides. It has been used in the preparation of silylated derivatives, which are key intermediates in the synthesis of protected nucleosides and acyclic nucleoside analogs (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).

Biopharmaceutical Properties

The structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, a related group, has shown significant variation in biopharmaceutical properties. This diversity is reflected in their solubility values, permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values, highlighting the compound's potential in drug development (Jatczak et al., 2014).

properties

IUPAC Name

3-propan-2-yl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-5(2)11-8(12)7-6(3-4-14-7)10-9(11)13/h3-5H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNZVSJIUUXQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Shestakov, MA Prezent, VG Kartsev, KS Shikhaliev - Eur Chem Bull, 2014
Number of citations: 4

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